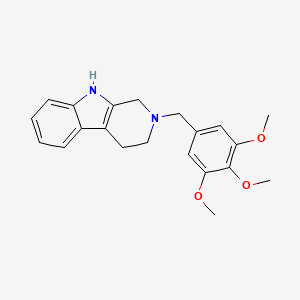
2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a beta-carboline core, which is a tricyclic structure, and a 3,4,5-trimethoxybenzyl group attached to it. The combination of these two moieties imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4,5-trimethoxybenzyl group from gallic acid through a series of reactions including etherification, esterification, hydrazidation, and oxidation . The beta-carboline core can be synthesized via Pictet-Spengler condensation, where tryptamine or its derivatives react with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of solvent-free conditions, phase-transfer catalysis, and other green chemistry approaches to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting the aromaticity and electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3,4,5-Trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl derivatives: Compounds like 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzyl chloride share the trimethoxybenzyl group but differ in their core structures.
Beta-carboline derivatives: Other beta-carboline compounds, such as harmine and harmaline, have similar tricyclic structures but lack the trimethoxybenzyl group.
Uniqueness
The uniqueness of 2-(3,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline lies in the combination of the beta-carboline core and the 3,4,5-trimethoxybenzyl group.
Properties
IUPAC Name |
2-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-10-14(11-20(25-2)21(19)26-3)12-23-9-8-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZMXZYYWEKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-[[5-(3-Hexadecyl-2,5-dioxopyrrolidin-1-yl)-3-oxo-1,2-dihydroinden-2-yl]sulfanyl]tetrazol-1-yl]benzamide](/img/structure/B5228150.png)
![5-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B5228181.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)
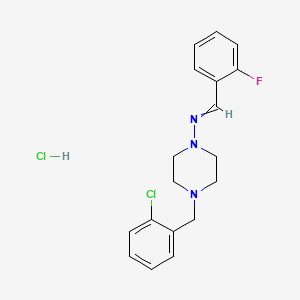
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-propoxybenzamide](/img/structure/B5228218.png)
![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)
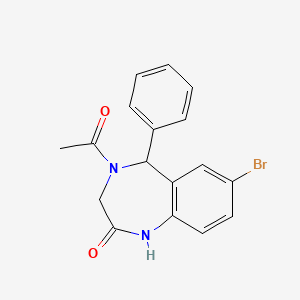
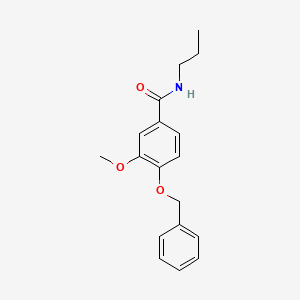
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5228241.png)
![1-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B5228246.png)
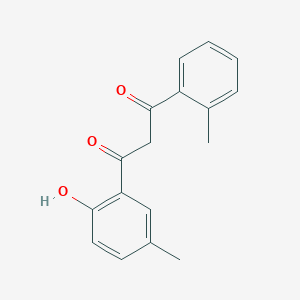
![6-({[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5228262.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-[[(Z)-(1-oxo-3,4-dihydronaphthalen-2-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B5228267.png)
